2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c1-25-9-11-26(12-10-25)20(15-3-6-17(28-2)7-4-15)14-24-21(27)18-13-16(22)5-8-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHKKQVQUIIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzamide core: This step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. The resulting acyl chloride is then reacted with 4-methoxyphenylamine to form the corresponding benzamide.
Introduction of the piperazine ring: The benzamide intermediate is then reacted with 1-methylpiperazine in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity. Additionally, large-scale production may require the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating conditions such as cancer, inflammation, and neurological disorders.
Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations :
Chlorine vs.
Piperazine vs. Thioether/Thiophene : The 4-methylpiperazine-ethyl chain in the target compound introduces basicity and water solubility, contrasting with thioether-linked thiophene or isoxazole groups in compounds, which prioritize hydrophobic interactions for viral or cancer targets .
Methoxy Group : Shared with Rip-B, the 4-methoxyphenyl group may contribute to π-π stacking interactions in receptor binding, a feature absent in herbicidal benzamides like diflufenican .
Key Observations :
- The target compound’s synthesis likely requires multi-step functionalization of the ethyl-piperazine intermediate, whereas Rip-B is synthesized in a single step, reflecting differences in complexity .
- High yields in Rip-B (34%) suggest efficient condensation, but the absence of chlorine or piperazine simplifies its preparation compared to the target compound .
Q & A
Q. What are the optimal synthetic routes for 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can purity be maximized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling a 2,5-dichlorobenzoyl chloride derivative to a substituted ethylamine precursor. Key steps include:
- Nucleophilic substitution at the ethylamine center to introduce the 4-methylpiperazine moiety under inert conditions (argon/nitrogen atmosphere) .
- Amide bond formation via activation of the benzoyl chloride with reagents like HATU or DCC, followed by reaction with the amine intermediate .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters:
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., amide coupling).
- pH adjustment : Use triethylamine or DIPEA to deprotonate the amine and drive the reaction forward .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine methyl at δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₄Cl₂N₃O₂: calculated 436.1294, observed 436.1298) .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities <0.5% .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
-
Solubility :
Solvent Solubility (mg/mL) Conditions DMSO >50 25°C, inert atmosphere Ethanol ~10 25°C, stirring Water <0.1 pH 7.0, 25°C -
Stability :
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with dopamine receptors?
Methodological Answer:
- Target selection : Prioritize dopamine D2/D3 receptors due to structural similarity to known piperazine-containing ligands .
- Docking workflow :
- Prepare the receptor (PDB ID: 3PBL) using AutoDockTools to add polar hydrogens and assign charges.
- Generate ligand conformers with OpenBabel and dock using AutoDock Vina (exhaustiveness = 20) .
- Analyze binding poses for key interactions (e.g., piperazine nitrogen with Asp110³.³², benzamide carbonyl with Ser193⁵.⁴²) .
- Validation : Compare results with radioligand displacement assays (see Q5 ) to refine scoring functions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Standardized assays :
- Data normalization :
Q. How can environmental fate studies evaluate the compound’s ecotoxicological risks?
Methodological Answer:
-
Experimental design :
-
Analytical endpoints :
Parameter Method Detection Limit Aqueous stability HPLC-UV (λ = 254 nm) 0.01 µg/mL Soil adsorption Batch equilibrium (OECD 106) 0.1 µg/g
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Methodological Answer:
- Key metrics :
- Metabolite profiling :
- Use hepatocyte incubations (human/rat) to identify major Phase I metabolites (e.g., N-demethylation, hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
